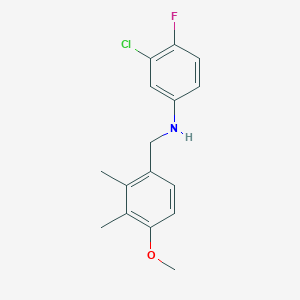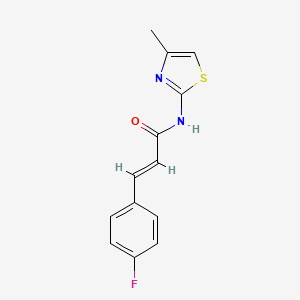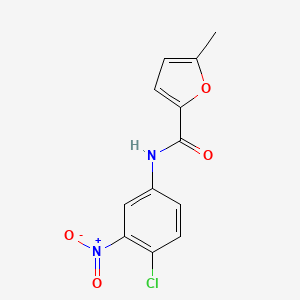![molecular formula C21H14O4 B5748053 2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate CAS No. 433249-95-7](/img/structure/B5748053.png)
2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate
Vue d'ensemble
Description
2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthofuran core fused with a phenylethyl group and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphtho[2,1-b]furan with a phenylethyl ketone under acidic conditions, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and solvents would be carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed under appropriate conditions (e.g., presence of a catalyst, specific temperature).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like halides or amines.
Applications De Recherche Scientifique
2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: Its potential use in materials science includes applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which 2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used. For example, it might inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,1-b]furan: The parent compound without the phenylethyl and oxo groups.
Phenylethyl ketone: A simpler compound that shares the phenylethyl group but lacks the naphthofuran core.
2-oxo-2-phenylethyl furan: A related compound where the naphthofuran core is replaced with a simpler furan ring.
Uniqueness
2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate is unique due to its combination of a naphthofuran core with a phenylethyl group and an oxo group This unique structure imparts specific chemical properties and reactivity that are not found in simpler related compounds
Propriétés
IUPAC Name |
phenacyl benzo[e][1]benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4/c22-18(15-7-2-1-3-8-15)13-24-21(23)20-12-17-16-9-5-4-6-14(16)10-11-19(17)25-20/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMYUOPAFUHULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214536 | |
| Record name | 2-Oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433249-95-7 | |
| Record name | 2-Oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433249-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-METHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B5747970.png)

![5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5747997.png)
![5-Ethyl-4-methylindolo[2,3-b]quinoxaline](/img/structure/B5747998.png)


![6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5748017.png)
![1-Cyclopropyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5748026.png)


![N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide](/img/structure/B5748044.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)methyl-propylamino]ethanol](/img/structure/B5748061.png)

